Cas no 1393554-93-2 (4-Bromo-2-chloro-6-(chloromethyl)pyridine)

4-Bromo-2-chloro-6-(chloromethyl)pyridine is a halogenated pyridine derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its key structural features—bromo, chloro, and chloromethyl substituents—enhance reactivity, making it a versatile building block for cross-coupling reactions, nucleophilic substitutions, and further functionalization. The presence of multiple halogens allows for selective modifications, facilitating the synthesis of complex heterocyclic compounds. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules. High purity and stability under standard conditions ensure reliable performance in research and industrial applications. Proper handling is advised due to its reactive chloromethyl group.
4-Bromo-2-chloro-6-(chloromethyl)pyridine structure
1393554-93-2 structure
商品名:4-Bromo-2-chloro-6-(chloromethyl)pyridine
CAS番号:1393554-93-2
MF:C6H4BrCl2N
メガワット:240.912658691406
CID:4900179

4-Bromo-2-chloro-6-(chloromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-BROMO-2-CHLORO-6-(CHLOROMETHYL)PYRIDINE
    • AB78369
    • 4-Bromo-2-chloro-6-(chloromethyl)pyridine
    • インチ: 1S/C6H4BrCl2N/c7-4-1-5(3-8)10-6(9)2-4/h1-2H,3H2
    • InChIKey: WVUWIRZSEWRAMU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(N=C(CCl)C=1)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 112
  • トポロジー分子極性表面積: 12.9
  • 疎水性パラメータ計算基準値(XlogP): 2.9

4-Bromo-2-chloro-6-(chloromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029014105-250mg
4-Bromo-2-chloro-6-(chloromethyl)pyridine
1393554-93-2 95%
250mg
$940.80 2022-04-02
Alichem
A029014105-1g
4-Bromo-2-chloro-6-(chloromethyl)pyridine
1393554-93-2 95%
1g
$2,750.25 2022-04-02

4-Bromo-2-chloro-6-(chloromethyl)pyridine 関連文献

4-Bromo-2-chloro-6-(chloromethyl)pyridineに関する追加情報

Introduction to 4-Bromo-2-chloro-6-(chloromethyl)pyridine (CAS No. 1393554-93-2)

4-Bromo-2-chloro-6-(chloromethyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 1393554-93-2, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities. The structural features of 4-Bromo-2-chloro-6-(chloromethyl)pyridine, including the presence of bromo, chloro, and chloromethyl substituents, make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The bromo and chloro substituents on the pyridine ring introduce reactive sites that can be further functionalized through nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. Additionally, the chloromethyl group provides a site for methylation or alkylation reactions, which are crucial in drug development for enhancing binding affinity and metabolic stability. These characteristics have made 4-Bromo-2-chloro-6-(chloromethyl)pyridine a popular building block in medicinal chemistry.

In recent years, 4-Bromo-2-chloro-6-(chloromethyl)pyridine has been extensively studied for its potential in the development of novel therapeutic agents. One of the most promising areas of research is its application in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Kinases are enzymes that play a key role in cell signaling pathways, and their dysregulation is often associated with various diseases. By targeting specific kinases, inhibitors can modulate these pathways and restore normal cellular function.

Recent studies have demonstrated that derivatives of 4-Bromo-2-chloro-6-(chloromethyl)pyridine can serve as effective scaffolds for designing kinase inhibitors. For instance, modifications at the bromo and chloro positions have been shown to improve binding affinity to target kinases. Furthermore, the chloromethyl group can be further functionalized to introduce additional pharmacophores that enhance selectivity and reduce off-target effects. These findings highlight the compound's potential as a lead compound in kinase inhibition research.

The compound's utility extends beyond kinase inhibitors. It has also been explored in the development of antiviral and antibacterial agents. The pyridine core is a common motif in many antiviral drugs due to its ability to interact with viral enzymes and proteins. By incorporating bromo, chloro, and chloromethyl groups into the pyridine framework, researchers can fine-tune the interactions with viral targets, leading to more effective treatments.

In addition to its pharmaceutical applications, 4-Bromo-2-chloro-6-(chloromethyl)pyridine has shown promise in agrochemical research. Pyridine derivatives are widely used in pesticides and herbicides due to their ability to disrupt essential biological processes in pests and weeds. The structural diversity offered by this compound allows for the design of molecules that are highly specific to target organisms while minimizing environmental impact.

The synthesis of 4-Bromo-2-chloro-6-(chloromethyl)pyridine typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions on pre-functionalized pyridines followed by methylation using chloromethylating agents. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to enhance synthetic efficiency.

The growing interest in 4-Bromo-2-chloro-6-(chloromethyl)pyridine has led to several patents being filed for its use in drug development. These patents often cover novel derivatives and synthetic methods that improve upon existing technologies. The compound's versatility makes it an attractive candidate for further research, both academically and industrially.

In conclusion, 4-Bromo-2-chloro-6-(chloromethyl)pyridine (CAS No. 1393554-93-2) is a multifunctional compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features allow for diverse chemical modifications, making it a valuable intermediate in drug discovery. As research continues to uncover new therapeutic targets and synthetic strategies, the importance of this compound is expected to grow further.

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